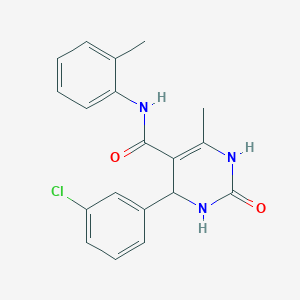
4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H16N6O4 and its molecular weight is 368.353. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
4-Methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a compound that can be synthesized through various chemical reactions, including oxidative coupling and amination of sp(3) C-H bonds. This process has been explored for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, highlighting its utility in creating complex nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and bioactive molecules (Mohammed, Vishwakarma, & Bharate, 2015).
Anticancer Activity
Compounds related to 4-Methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide have been synthesized and evaluated for their anticancer activities. Some derivatives, particularly those involving the pyrazolo[3,4-d]pyrimidin-4-one scaffold, have demonstrated significant inhibitory activity against cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line. These findings suggest potential therapeutic applications in oncology (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Neurological Research
In neurological research, derivatives of this compound have been explored as potential ligands for imaging studies, such as positron emission tomography (PET) ligands for metabotropic glutamate receptor subtype 1 (mGluR1). This application is crucial for understanding neurological disorders and developing new treatments (Yamasaki, Fujinaga, Yoshida, Kumata, Yui, Kawamura, Hatori, Fukumura, & Zhang, 2011).
Molecular Interactions
The molecular interactions and hydrogen bonding patterns of related compounds have been studied to understand their crystal structures, which can influence their biological activity and solubility. This information is vital for drug design and the development of pharmaceuticals (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Drug Discovery and Development
The compound and its derivatives have been part of the drug discovery process, contributing to the identification of new therapeutic agents. For example, in the development of functional antagonists for the apelin (APJ) receptor, related compounds have been identified as potent inhibitors in cell-based assays, showcasing the potential for cardiovascular or metabolic disease treatment (Maloney, Khan, Hedrick, Gosalia, Milewski, Li, Roth, Sergienko, Suyama, Sugarman, Nguyen, Mehta, Vasile, Su, Stonich, Nguyen, Zeng, Novo, Vicchiarelli, Diwan, Chung, & Smith, 2012).
特性
IUPAC Name |
4-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-9-4-5-12(8-13(9)23(26)27)16(25)19-14-6-11(3)21-22(14)17-18-10(2)7-15(24)20-17/h4-8H,1-3H3,(H,19,25)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECVMTPUMYJCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloroacetyl)-methylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2915554.png)
![1-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2915557.png)
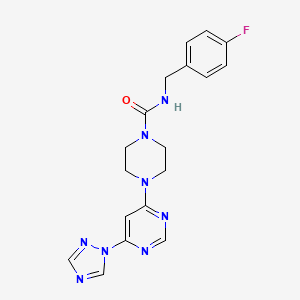

![Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone](/img/structure/B2915563.png)
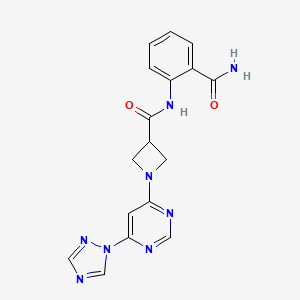
![2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide](/img/structure/B2915568.png)
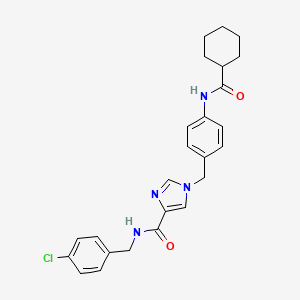
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2915570.png)

![{[4-Bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2915573.png)
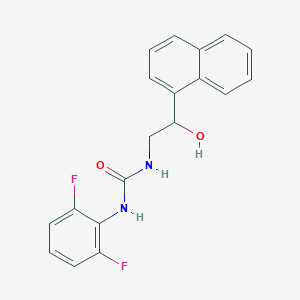
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2915575.png)
